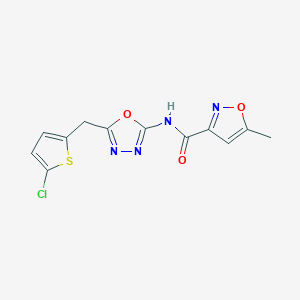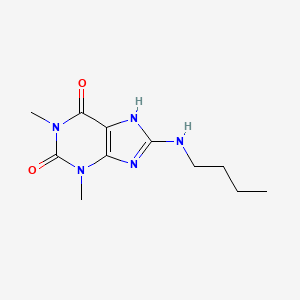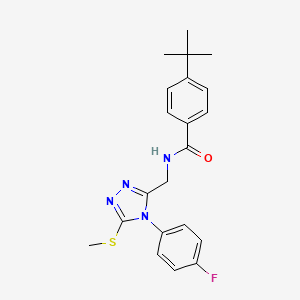
N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine” is a chemical compound with the molecular formula C17H16N4 . It has an average mass of 276.336 Da and a monoisotopic mass of 276.137512 Da .
Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine” includes 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . It has a polar surface area of 42 Ų and a molar refractivity of 84.0±0.3 cm³ .Physical And Chemical Properties Analysis
“N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine” has a density of 1.2±0.1 g/cm³, a boiling point of 489.6±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 75.6±3.0 kJ/mol, and it has a flash point of 249.9±29.3 °C . The compound has an index of refraction of 1.625 and a molar volume of 237.7±3.0 cm³ .Aplicaciones Científicas De Investigación
Two-Photon Absorbing Chromophores
Research into two-photon absorbing (TPA) chromophores has highlighted the use of 1,3,5-triazine derivatives, showcasing their high TPA cross-sections and potential for applications requiring significant TPA activities. These compounds, including variations like AF-450 and AF-457, possess a π-electron deficient core with diphenylamino groups as electron-donating end groups, indicating their utility in advanced optical materials and technologies (Kannan et al., 2004).
Synthesis of Pyridine-Pyrimidines
The novel synthesis of pyridine-pyrimidines and their bis-derivatives has been facilitated by triazine diphosphonium hydrogen sulfate ionic liquid, demonstrating the versatility of triazine derivatives in catalyzing multicomponent reactions. This method highlights the efficiency and reusability of triazine-based catalysts in synthesizing complex heterocyclic compounds under environmentally benign conditions (Rahmani et al., 2018).
Corrosion Inhibition
Triazine derivatives have shown significant potential as corrosion inhibitors for mild steel in acidic environments. Their high inhibition efficiencies are attributed to the adsorption of these compounds on the metal surface, suggesting their practical applications in protecting industrial materials against corrosion (Singh et al., 2018).
Heterocyclic Compound Formation
Research into the reactivity of 1,3-diazabutadienes with isocyanates and other reagents has led to the formation of various heterocyclic compounds, including 3,4-dihydro-1,3,5-triazin-2(1H)-ones. These studies contribute to the understanding of triazine derivatives' reactivity, opening new pathways for synthesizing heterocyclic compounds with potential pharmaceutical and material science applications (Matsuda et al., 1976).
Molecular Structure Investigations
The synthesis and detailed molecular structure investigation of s-triazine derivatives incorporating various moieties have been conducted. These studies provide insights into the intermolecular interactions and electronic properties of triazine-based compounds, which are crucial for designing materials with specific functionalities (Shawish et al., 2021).
Propiedades
IUPAC Name |
N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-21(2)17-15(13-9-5-3-6-10-13)19-20-16(18-17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSKCKKYHFXWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3,6-diphenyl-1,2,4-triazin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

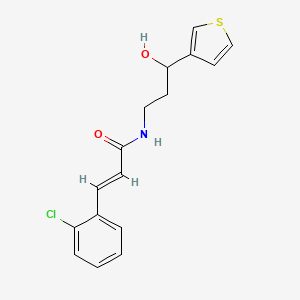
![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2869765.png)
![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2869766.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2869767.png)

![N-Ethyl-N-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2869769.png)
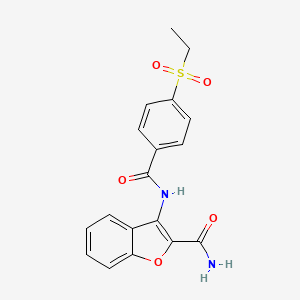

![4-Chloro-12-(4-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2869779.png)
